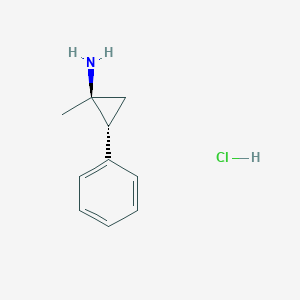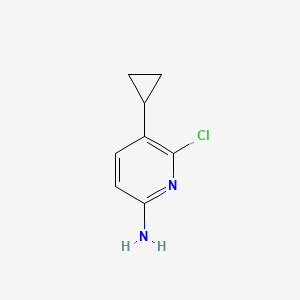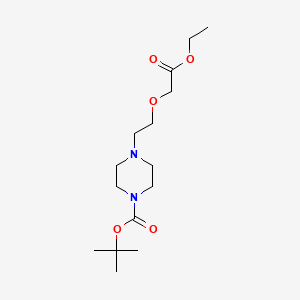![molecular formula C48H39N7O18 B13587614 4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acid, nitro, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of a suitable aromatic precursor to introduce nitro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(4-{2-[bis(2-{4-[(4-carboxy-2-aminophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-aminobenzoic acid: Differing by the presence of amino groups instead of nitro groups.
4-(4-{2-[bis(2-{4-[(4-carboxy-2-hydroxyphenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-hydroxybenzoic acid: Differing by the presence of hydroxy groups instead of nitro groups.
Propriétés
Formule moléculaire |
C48H39N7O18 |
|---|---|
Poids moléculaire |
1001.9 g/mol |
Nom IUPAC |
4-[[4-[2-[bis[2-[4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy]ethyl]amino]ethoxy]benzoyl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C48H39N7O18/c56-43(49-37-16-7-31(46(59)60)25-40(37)53(65)66)28-1-10-34(11-2-28)71-22-19-52(20-23-72-35-12-3-29(4-13-35)44(57)50-38-17-8-32(47(61)62)26-41(38)54(67)68)21-24-73-36-14-5-30(6-15-36)45(58)51-39-18-9-33(48(63)64)27-42(39)55(69)70/h1-18,25-27H,19-24H2,(H,49,56)(H,50,57)(H,51,58)(H,59,60)(H,61,62)(H,63,64) |
Clé InChI |
NHHKODNWTCUQES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])OCCN(CCOC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-])CCOC5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)


![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)



![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)

![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
